molecular formula C9H12O2 B073502 SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE] CAS No. 1491-12-9

SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]

Cat. No.: B073502
CAS No.: 1491-12-9
M. Wt: 152.19 g/mol
InChI Key: GGMOMOBCKQPRBS-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H12O2. It is characterized by a spiro linkage, which connects a bicyclo[2.2.1]hept-2-ene moiety to a 1,3-dioxolane ring. This unique structure imparts distinct chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] typically involves the reaction of bicyclo[2.2.1]hept-2-ene with a suitable dioxolane precursor under controlled conditions. One common method includes the use of acid or base catalysts to facilitate the spiro linkage formation .

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the context of its application, such as its role in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] is unique due to its specific spiro linkage and the combination of bicyclic and dioxolane structures. This uniqueness imparts distinct reactivity and properties, making it valuable in various applications .

Properties

CAS No.

1491-12-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene]

InChI

InChI=1S/C9H12O2/c1-2-8-4-3-7(1)9(8)10-5-6-11-9/h1-2,7-8H,3-6H2

InChI Key

GGMOMOBCKQPRBS-UHFFFAOYSA-N

SMILES

C1CC2C=CC1C23OCCO3

Canonical SMILES

C1CC2C=CC1C23OCCO3

Synonyms

Spiro[bicyclo[2.2.1]hept-2-ene-7,2-[1,3]dioxolane]

Origin of Product

United States

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